N-(3-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide
Description
N-(3-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S. It is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, making it an interesting subject for various chemical and biological studies.
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-6-ethylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-3-8-4-7-10(16-9-5-6-9)11(12-8)13-17(2,14)15/h4,7,9H,3,5-6H2,1-2H3,(H,12,13) |
InChI Key |
KEUIXYARCFLFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-6-ethylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-(3-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide
- N-(5-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide
Uniqueness
N-(3-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
